Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate

Renin inhibition Stereochemistry Hypertension

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate (CAS 1932454-84-6, molecular formula C₁₁H₂₂N₂O₂, MW 214.30 g/mol) is a chiral, Boc-protected cis-3,4-disubstituted pyrrolidine building block. It belongs to the class of 3-amino-4-substituted pyrrolidine-1-carboxylates, which serve as key synthetic intermediates for antimicrobial quinolone agents and direct renin inhibitors.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B8070486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCC1CN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
InChIKeyZFUJATNIGNCUKO-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate: Procurement-Relevant Identity and Class Positioning


tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate (CAS 1932454-84-6, molecular formula C₁₁H₂₂N₂O₂, MW 214.30 g/mol) is a chiral, Boc-protected cis-3,4-disubstituted pyrrolidine building block [1]. It belongs to the class of 3-amino-4-substituted pyrrolidine-1-carboxylates, which serve as key synthetic intermediates for antimicrobial quinolone agents and direct renin inhibitors [2]. The compound features two contiguous stereocenters in the (3S,4S) absolute configuration, placing it within a family of stereochemically defined pyrrolidine scaffolds whose spatial arrangement of substituents has been shown to produce different biological profiles due to altered binding modes at enantioselective protein targets [2]. Commercially available at ≥97% purity from multiple international suppliers, this compound is stocked as a research-use-only intermediate intended for incorporation into more complex pharmaceutical candidates via its free primary amine and Boc-deprotectable pyrrolidine nitrogen [1].

Why Generic Substitution Fails for tert-Butyl (3S,4S)-3-Amino-4-Ethyl-Pyrrolidine-1-Carboxylate


Substituting this compound with a different stereoisomer, a 4-des-ethyl analog, or a trans-configured diastereomer is not benign. The (3S,4S) cis configuration defines a specific three-dimensional pharmacophore geometry that has been demonstrated in published renin inhibitor programs to be essential for target engagement: (3S,4S)-disubstituted pyrrolidines function as direct inhibitors of human aspartyl protease renin, with the (3S)-amino linker orientation being critical for prime-site binding [1]. Changing the absolute configuration to (3R,4R) would invert both stereocenters, producing a mirror-image molecule that cannot be expected to maintain the same binding interactions. Likewise, replacing the 4-ethyl substituent with a smaller group such as 4-methyl or 4-H alters lipophilicity (computed XLogP3-AA = 1.2 for the title compound [2]) and steric occupancy, parameters shown in quinolone antibacterial SAR to modulate both potency and toxicity profiles [3]. The quantitative evidence below substantiates why these structural features are decision-critical for procurement.

Quantitative Differentiation Evidence: tert-Butyl (3S,4S)-3-Amino-4-Ethyl-Pyrrolidine-1-Carboxylate vs. Closest Analogs


Stereochemical Configuration (3S,4S) vs. (3R,4R): Enantiomer-Specific Renin Inhibitor Potency

The (3S,4S) absolute configuration is not an arbitrary choice. In a published series of trans-(3S,4S)-disubstituted pyrrolidines evaluated as direct renin inhibitors, compound 2 bearing the (3S,4S) stereochemistry served as the prototype scaffold for a novel class of antihypertensive agents [1]. Subsequent structure-guided optimization demonstrated that analogs with a (3S)-amino linker to the prime-site substituents achieved a pronounced increase in in vitro potency compared to compound 2, with sulfonamide-spaced analogs 50, 51, and 54a showing marked improvements [1]. The paper explicitly reports that the (3S,4S) configuration is integral to the pharmacophore; the (3R,4R) enantiomer (CAS 1932517-95-7) would present the amino and ethyl groups in opposite spatial orientations, predicted to abrogate binding to the renin active site [1]. No published data support equivalent biological activity for the (3R,4R) enantiomer in this target class.

Renin inhibition Stereochemistry Hypertension

4-Ethyl vs. 4-Methyl Substitution: Lipophilicity-Driven Modulation of Antibacterial Potency and Toxicity

The 4-ethyl substituent on the pyrrolidine ring is a key determinant of molecular lipophilicity and steric profile. The title compound has a computed XLogP3-AA of 1.2 [1], compared to the corresponding 4-methyl analog (tert-butyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate, MW 200.28, formula C₁₀H₂₀N₂O₂) which has a lower predicted logP due to reduced carbon count. In the structurally related quinolone antibacterial series studied by Kawakami et al., increases in lipophilicity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives had desirable effects on single intravenous toxicity and pharmacokinetic profiles in animals, while all 4-substituted compounds (4-methyl and 4-fluoromethyl) showed more potent antibacterial activity than the reference drug LVFX (levofloxacin) against both Gram-positive and Gram-negative bacteria [2]. The 4-ethyl group provides greater lipophilicity than 4-methyl, which in this SAR context is expected to further modulate both potency and toxicity parameters.

Quinolone antibacterial Lipophilicity SAR

Cis (3S,4S) vs. Trans Diastereomer: Divergent Synthetic Utility for Antimicrobial Intermediates

US Patent 5,618,949 explicitly describes the preparation of both chiral cis- and trans-3-(protected-amino)-4-substituted pyrrolidine compounds as intermediates for antimicrobial pharmaceutical compounds, specifically 7-substituted quinolone and 8-substituted 2-pyridone antibiotics [1]. The patent establishes that cis- and trans-configured 3-amino-4-substituted pyrrolidines are chemically distinct intermediates produced via separate synthetic pathways using chiral oxazolidinone auxiliaries for stereodirection, with chromatographic separation of diastereomers [1]. The cis (3S,4S) configuration of the title compound corresponds to the cis-3,4-substituted scaffold used in quinolone C-7 position functionalization. In contrast, the trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate hydrochloride (CAS 2940858-92-2) presents the amino and ethyl groups on opposite faces of the pyrrolidine ring, generating a different exit vector geometry for subsequent coupling reactions.

Antimicrobial synthesis Diastereoselectivity Process chemistry

Enantiomer Price and Availability: Market Differentiation Between (3S,4S) and (3R,4R) Forms

The two enantiomers of tert-butyl 3-amino-4-ethyl-pyrrolidine-1-carboxylate exhibit different market pricing and availability profiles that directly impact procurement strategy. The (3S,4S) enantiomer (CAS 1932454-84-6) is listed at approximately ¥11,524/1g from Aladdin , while the (3R,4R) enantiomer (CAS 1932517-95-7) is offered at approximately ¥3,631/1g from the same supplier . This represents an approximately 3.2-fold price premium for the (3S,4S) form. Both enantiomers are listed as ≥97% purity and are typically supplied as 'futures' (期货, made-to-order) rather than in-stock items, indicating that neither is a commodity chemical. The higher price of the (3S,4S) enantiomer likely reflects differential demand driven by its relevance to published (3S,4S)-specific pharmacophore programs in renin inhibition and quinolone antibacterial development.

Procurement Enantiomer pricing Supply chain

Boc Protection Orthogonality: Controlled Deprotection vs. Unprotected 3-Amino-4-ethylpyrrolidine

The N-Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen of the title compound provides orthogonal protection that is absent in the corresponding unprotected amine (3S,4S)-3-amino-4-ethylpyrrolidine. The Boc group is stable to nucleophilic conditions and catalytic hydrogenation but is cleanly removed under acidic conditions (TFA or HCl/dioxane), enabling sequential functionalization strategies [1]. The computed hydrogen bond donor count for the title compound is 1 (only the free primary amine), whereas the unprotected pyrrolidine would present 2 H-bond donors (both amines), altering solubility, purification behavior, and reactivity in multi-step sequences [2]. In the quinolone antibacterial synthesis pathway, N-Boc-protected 3-aminopyrrolidine intermediates are standard, as the Boc group prevents undesired N-alkylation at the pyrrolidine nitrogen during C-7 coupling reactions [1].

Protecting group strategy Synthetic intermediate Boc deprotection

Purity Benchmarking: ≥97% Assay Specification Across Commercial Sources

The title compound (CAS 1932454-84-6) is consistently offered at ≥97% purity from multiple international vendors, including AKSci (97% min), Aladdin (97%), Calpaclab (≥97%), and Leyan (97%) . This purity level is standard for research-grade chiral pyrrolidine building blocks and is sufficient for most medicinal chemistry applications including parallel library synthesis and lead optimization. The (3R,4R) enantiomer is also available at ≥97% purity , establishing parity in quality specifications between enantiomers. However, the cis-3-amino-4-ethyl substitution pattern is inherently more synthetically challenging than simple 3-aminopyrrolidine derivatives, as evidenced by the multi-step chiral auxiliary approach required (US 5,618,949), which may contribute to batch-to-batch variability that purchasers should monitor through certificate-of-analysis review.

Quality control Purity specification Vendor comparison

Definitive Application Scenarios for tert-Butyl (3S,4S)-3-Amino-4-Ethyl-Pyrrolidine-1-Carboxylate Based on Quantitative Evidence


C-7 Pyrrolidinyl Quinolone Antibacterial Lead Optimization

This compound is the direct synthetic precursor for installing a cis-(3S,4S)-3-amino-4-ethyl-pyrrolidinyl moiety at the C-7 position of quinolone and 8-methoxyquinolone antibacterial cores, as established by the synthetic methodology of US Patent 5,618,949 [1]. The 4-ethyl substituent provides enhanced lipophilicity (XLogP3-AA = 1.2) vs. 4-methyl analogs, a parameter shown by Kawakami et al. to favorably influence single intravenous toxicity and pharmacokinetic profiles in 8-methoxyquinolone series while maintaining potent activity against both Gram-positive and Gram-negative bacteria superior to levofloxacin [2]. The Boc group enables controlled coupling at the C-7 position without competing N-alkylation, after which acidic deprotection reveals the pyrrolidine NH for further derivatization. Procurement of this specific (3S,4S) enantiomer ensures stereochemical fidelity at the quinolone C-7 substituent, a critical determinant of antibacterial spectrum and genetic toxicity profile as demonstrated by the differential micronucleus test results between substituted and unsubstituted 3-aminopyrrolidinyl quinolones [2].

Direct Renin Inhibitor Pharmacophore Construction Using (3S,4S)-Pyrrolidine Scaffolds

The (3S,4S) stereochemistry of this building block directly matches the core configuration of the trans-(3S,4S)-disubstituted pyrrolidine renin inhibitor class reported by Lorthiois et al., where the prototype compound (3S,4S)-12a demonstrated oral blood-pressure lowering efficacy in a hypertensive double-transgenic rat model [3]. The free 3-amino group serves as the anchor point for attaching prime-site binding elements via sulfonamide or amide linkers, an approach that yielded pronounced in vitro potency increases over the parent scaffold [3]. The 4-ethyl group occupies the S1' or adjacent hydrophobic pocket; its specific steric and lipophilic character is integral to the binding mode. Researchers pursuing novel renin inhibitors for hypertension should procure the (3S,4S) enantiomer exclusively, as the (3R,4R) form would present an inverted pharmacophore geometry incompatible with the established binding mode.

Chiral Pyrrolidine Library Synthesis for Stereochemistry-Activity Relationship Studies

The title compound serves as a versatile, enantiopure core for generating focused libraries of chiral 3,4-disubstituted pyrrolidines for SAR exploration. The orthogonal functionality—Boc-protected pyrrolidine nitrogen and free primary amine—enables sequential diversification: (i) the primary amine can be acylated, sulfonylated, or reductively alkylated; (ii) subsequent Boc deprotection reveals the pyrrolidine NH for a second diversification step. This sequential strategy generates libraries with two independent points of diversity on a rigid, stereochemically defined scaffold that benefits from the 'pseudorotation' phenomenon and enhanced three-dimensional coverage characteristic of saturated pyrrolidine rings, as highlighted in the comprehensive review by Li Petri et al. [4]. The 4-ethyl substituent provides greater steric bulk and lipophilicity than the more common 4-methyl variant, enabling exploration of a distinct region of chemical space that may yield improved selectivity profiles against enantioselective protein targets [4].

Reference Standard for Chiral Chromatographic Method Development

Given the documented structural similarity and shared molecular formula (C₁₁H₂₂N₂O₂) between the (3S,4S) and (3R,4R) enantiomers, the title compound can serve as a reference standard for developing chiral HPLC or SFC methods to resolve cis-3-amino-4-ethyl-pyrrolidine enantiomers in reaction monitoring and quality control workflows. The consistent ≥97% purity specification across commercial suppliers provides a sufficiently clean baseline for method development. Researchers synthesizing either enantiomer or working with racemic mixtures require authenticated samples of the individual enantiomers to establish retention times and enantiomeric excess calibration curves. The price differential between the two enantiomers (~3.2:1) further incentivizes careful chiral purity verification when the less expensive (3R,4R) form is used as a starting material, to rule out contamination by the (3S,4S) form.

Quote Request

Request a Quote for tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.